4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C24H24N2O7 and a molecular weight of 452.468 This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a hydroxy group, a methoxypropyl group, and a nitrophenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as allyl bromide, benzoyl chloride, and nitrobenzene derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of industrial-grade reagents and equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine. Substitution reactions could result in the replacement of the allyloxy group with various nucleophiles .
Scientific Research Applications
4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxy and allyloxy groups can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the nitro group.
Uniqueness
The uniqueness of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro group, in particular, distinguishes it from similar compounds and contributes to its potential reactivity and biological activity .
Properties
Molecular Formula |
C24H24N2O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24N2O7/c1-3-13-33-19-10-8-16(9-11-19)22(27)20-21(17-6-4-7-18(15-17)26(30)31)25(12-5-14-32-2)24(29)23(20)28/h3-4,6-11,15,21,27H,1,5,12-14H2,2H3/b22-20+ |
InChI Key |
FXADEOJPYVCJDS-LSDHQDQOSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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